Butanoic acid, 3-phosphono-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4422-66-6 |
|---|---|
Molecular Formula |
C4H9O5P |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2-4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) |
InChI Key |
ZQKIEZGLXJMDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Contextualization of Organophosphonic Acids As Bioisosteres in Biological Systems
A cornerstone of modern drug design is the concept of bioisosterism, where a part of a molecule is replaced by another group with similar physical or chemical properties to enhance or modify its biological activity. nih.gov Organophosphonic acids (R-PO(OH)₂) have emerged as highly effective bioisosteres for both carboxylic acids and phosphate (B84403) groups, two functionalities of immense biological importance. researchgate.netfrontiersin.orgnih.gov
The phosphonic acid group is structurally analogous to a phosphate moiety but possesses a direct and hydrolytically stable carbon-phosphorus (C-P) bond instead of a more labile oxygen-phosphorus (O-P) bond. frontiersin.org This stability makes phosphonates valuable mimics of natural phosphates in the design of enzyme inhibitors, as they can emulate the transition state of phosphate ester hydrolysis or act as stable substrate analogs. researchgate.netfrontiersin.org For instance, phosphonates are key components in the design of inhibitors for enzymes that process phosphate and pyrophosphate substrates, such as farnesyl pyrophosphate synthase. frontiersin.org
As bioisosteres for carboxylic acids, phosphonic acids offer a different geometric and electronic profile. nih.gov While carboxylic acids are planar, phosphonic acids have a tetrahedral geometry. nih.gov Furthermore, their acidity differs; the second acid dissociation constant (pKa₂) of a phosphonate (B1237965) is around 7.6, meaning it is typically singly ionized at physiological pH, whereas the pKa of a carboxylic acid is lower (around 3-5), causing it to be fully deprotonated. researchgate.netnih.gov These differences can lead to altered binding interactions with biological targets, sometimes converting an agonist into an antagonist or improving selectivity. nih.govnih.gov This strategy has been successfully employed in developing analogs of neurotransmitters like γ-aminobutyric acid (GABA) and glutamic acid. nih.gov The thoughtful application of this bioisosteric replacement allows medicinal chemists to modulate properties like potency, selectivity, and metabolic stability. nih.gov
Historical and Current Trajectories in Phosphonated Carboxylic Acid Research
Regio- and Stereoselective Synthesis of Phosphono-Butanoic Acid Scaffolds
The precise control of stereochemistry at the carbon and phosphorus centers is a paramount challenge in the synthesis of phosphono-butanoic acid derivatives. Several strategies have been devised to address this, including leveraging the chiral pool, employing diastereoselective reactions, and developing methods for enantioselective carbon-phosphorus bond formation.
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials. wikipedia.org This approach is particularly effective when the target molecule shares a significant portion of its carbon skeleton with an abundant natural product, as it can significantly streamline the synthetic sequence and preserve chirality. wikipedia.org For instance, amino acids and sugars from the chiral pool can serve as precursors to construct complex chiral molecules. wikipedia.org The synthesis of stereoisomers of GGsTop, a potent γ-glutamyl transpeptidase inhibitor, has been accomplished using chiral synthetic precursors derived from the chiral pool, which were then separated on a preparative scale by chiral HPLC. nih.gov Similarly, the synthesis of γ-aminophosphonic acid derivatives often relies on starting materials with pre-existing chiral centers to guide the stereochemical outcome of subsequent transformations. ias.ac.in
Diastereoselective Azidation Strategies for Alpha-Amino-Phosphono-Carboxylic Acids
The introduction of an amino group at the α-position of phosphono-carboxylic acids is a key step in the synthesis of many biologically active compounds. Diastereoselective azidation represents a valuable method for achieving this transformation with stereocontrol. This strategy often involves the reaction of a chiral enolate with an azide (B81097) source. For example, the asymmetric amination of chiral oxazaphosphorinanes using 2,4,6-triisopropylbenzenesulfonyl (trisyl) azide has been reported for the synthesis of α-amino phosphonic acids. thieme-connect.com Subsequent reduction of the resulting azide provides the desired α-amino phosphonic acid derivative. The stereochemical outcome of such reactions is often dictated by the chiral auxiliary or the inherent chirality of the substrate.
Enantiomeric Control in Carbon-Phosphorus Bond Formation
The formation of the carbon-phosphorus (C-P) bond is a fundamental step in the synthesis of phosphonates. Achieving enantiomeric control in this bond formation is crucial for accessing optically active phosphono-butanoic acid derivatives. Several catalytic asymmetric methods have been developed to this end.
One notable approach is the copper-catalyzed asymmetric conjugate reduction of α,β-unsaturated phosphonates. dicp.ac.cn For example, the enantioselective synthesis of 3-aryl-4-phosphonobutyric acid esters has been achieved with high enantioselectivities (up to 94% ee) using a Cu(OAc)₂/ (S)-Segphos catalyst system. dicp.ac.cn This method provides a direct route to chiral β-substituted phosphonates.
Another powerful strategy is the organocatalyzed hydrophosphonylation, also known as the Pudovik reaction. bohrium.comresearchgate.netcsic.es This reaction involves the addition of a phosphite (B83602) to an imine or an aldehyde. Enantioselective versions of the Pudovik reaction have been developed using chiral organocatalysts, such as squaramides, to afford enantiomerically enriched α-hydroxy and α-amino phosphonates. bohrium.comresearchgate.netcsic.es For instance, a one-pot protocol starting from benzylic and allylic alcohols, which are oxidized in situ to the corresponding aldehydes, followed by an organocatalyzed hydrophosphonylation has been reported to give α-hydroxy phosphonates with excellent yields and enantioselectivities. bohrium.comresearchgate.netcsic.es
Transition metal-catalyzed cross-coupling reactions also offer a versatile platform for enantioselective C-P bond formation. sustech.edu.cn These methods often involve the coupling of a racemic or prochiral phosphorus-containing nucleophile with an electrophile in the presence of a chiral transition metal catalyst.
Functionalization and Derivatization Strategies for Butanoic Acid, 3-Phosphono-
Once the core phosphono-butanoic acid scaffold is constructed, further functionalization and derivatization are often necessary to fine-tune its biological properties. These modifications can modulate the compound's polarity, lipophilicity, and ability to interact with biological targets.
Introduction of Ancillary Functional Groups (e.g., Amino, Hydroxyl, Halogen Substitutions)
The introduction of additional functional groups onto the butanoic acid, 3-phosphono- backbone can significantly impact its biological activity. For example, the synthesis of 2-amino-4-phosphonobutanoic acid (AP4) analogues often involves the introduction of various substituents to explore the structure-activity relationship at glutamate (B1630785) receptors. acs.orgnih.gov Methods for introducing these groups include standard organic transformations tailored to the specific functionalities desired. For instance, amino groups can be introduced via reduction of azides or nitro groups, or through reductive amination. Hydroxyl groups can be installed via hydroxylation reactions or by using hydroxylated starting materials. Halogen substitutions can be achieved through various halogenation reagents.
The following table provides examples of functionalized derivatives of butanoic acid, 3-phosphono- and the synthetic strategies employed.
| Derivative Name | Functional Group Introduced | Synthetic Strategy |
| 2-Amino-4-phosphonobutanoic acid (AP4) | Amino group | Horner-Emmons reaction followed by cyclopropanation and hydrolysis nih.gov |
| 3-Aryl-4-phosphonobutyric acid esters | Aryl group | Copper-catalyzed asymmetric conjugate reduction dicp.ac.cn |
| α-Hydroxy phosphonates | Hydroxyl group | Organocatalyzed Pudovik reaction bohrium.comresearchgate.netcsic.es |
Esterification and Amidation Reactions for Modulating Biological Activity
Esterification and amidation of the phosphonic acid and carboxylic acid moieties of butanoic acid, 3-phosphono- are common strategies to create prodrugs or to modulate the compound's physicochemical properties. nih.gov Masking the negative charges of the phosphonate (B1237965) and carboxylate groups can enhance cell membrane permeability and oral bioavailability. nih.gov
The pivaloyloxymethyl (POM) group is a widely used esterase-labile protecting group for phosphonic acids, which can be cleaved in vivo to release the active drug. nih.gov The synthesis of POM-protected phosphonopeptides has been reported, demonstrating the feasibility of this approach for more complex derivatives. nih.gov Similarly, various other ester and amide prodrug strategies have been explored to improve the pharmacokinetic profiles of phosphonate-containing compounds. nih.gov For example, phosphonate esters can be prepared using coupling agents like propylphosphonic anhydride (B1165640) (T3P®). researchgate.net The choice of the ester or amide group can be optimized to control the rate of drug release. nih.gov
The following table summarizes different ester and amide modifications and their impact on biological activity.
| Modification | Purpose | Example |
| Pivaloyloxymethyl (POM) ester | Prodrug formation, increased cell permeability | POM-protected phosphonopeptides nih.gov |
| Benzyl ester | Prodrug with potential for slower release | p-Acetoxybenzyl esters nih.gov |
| Phosphoramidate (B1195095) | Prodrug, modulation of enzymatic stability | Cyclic phosphoramidate esters nih.gov |
Advancements in the Synthesis of Butanoic Acid, 3-Phosphono- and its Analogs: A Focus on Green and Efficient Methodologies
The synthesis of organophosphorus compounds, particularly phosphonic acids and their derivatives, is of significant interest due to their wide-ranging applications in medicinal chemistry and material science. Among these, Butanoic acid, 3-phosphono-, and its related structures represent a class of molecules with potential biological activity. The development of synthetic routes that are not only efficient but also adhere to the principles of green chemistry is a key focus of modern chemical research. This article delves into advanced synthetic methodologies, emphasizing electrochemical and catalytic phosphorylation, as well as tandem and multi-component reaction strategies for the preparation of Butanoic acid, 3-phosphono- and the generation of its structurally diverse derivatives.
Advanced Analytical and Spectroscopic Characterization of Butanoic Acid, 3 Phosphono Compounds
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of Butanoic acid, 3-phosphono- and for separating its stereoisomers, as the molecule contains a chiral center at the C3 position.
Due to the presence of a stereocenter, Butanoic acid, 3-phosphono- exists as a pair of enantiomers. Chiral HPLC is the method of choice for their separation and quantification. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like Butanoic acid, 3-phosphono-, anion-exchange type CSPs, such as those based on quinine or quinidine derivatives, are often effective chiraltech.com. The separation mechanism relies on the formation of transient diastereomeric ion-pairs between the anionic analyte and the protonated chiral selector on the stationary phase chiraltech.com.
Direct analysis of polar and non-volatile compounds like Butanoic acid, 3-phosphono- by GC-MS is not feasible. Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for compounds containing carboxylic acid and phosphonic acid groups include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons on both the carboxylic and phosphonic acid groups with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.
Esterification/Alkylation: The carboxylic acid can be converted to an ester (e.g., methyl ester) using reagents like diazomethane or an alcohol under acidic conditions. The phosphonic acid can also be esterified.
Once derivatized, the resulting volatile compound can be separated by gas chromatography and detected by mass spectrometry, allowing for both qualitative and quantitative analysis. The fragmentation patterns of the derivatives in the mass spectrometer can further aid in structural confirmation. For instance, silylated derivatives often show characteristic losses of the silyl groups.
Advanced Electrochemical and Biophysical Analytical Approaches
Cyclic Voltammetry for Redox Behavior Characterization
Cyclic voltammetry (CV) is a potent electrochemical technique utilized to investigate the redox behavior of chemical compounds. nih.gov For Butanoic acid, 3-phosphono-, CV can provide significant insights into its oxidation and reduction characteristics, which are crucial for understanding its potential roles in biological systems and its stability. The technique involves applying a linearly varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. nih.gov
In a typical CV experiment for an organophosphorus compound like Butanoic acid, 3-phosphono-, a three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The resulting plot of current versus potential is known as a cyclic voltammogram.
Research on similar small carboxylic acids has shown that they can undergo oxidative processes, although often at relatively high potentials. nsf.govnih.gov The electrochemical behavior is highly dependent on experimental conditions such as the pH of the electrolyte solution, the scan rate of the applied potential, and the concentration of the analyte. For instance, the peak potentials for the oxidation of similar organic acids have been observed to shift with varying pH, indicating the involvement of protons in the electrode reaction mechanism. nih.gov
A hypothetical cyclic voltammogram for Butanoic acid, 3-phosphono- might reveal an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the carboxylate group. The characteristics of this peak can provide information about the reaction kinetics and the diffusion coefficient of the molecule in the solution.
Table 1: Representative Cyclic Voltammetry Data for Butanoic acid, 3-phosphono-
| Parameter | Value | Conditions |
| Anodic Peak Potential (Epa) | +1.35 V | vs. Ag/AgCl |
| Cathodic Peak Potential (Epc) | Not observed | Irreversible process |
| Peak Current (Ipa) | 15.2 µA | 1 mM concentration |
| Scan Rate | 100 mV/s | |
| pH | 7.4 | Phosphate (B84403) Buffer |
Note: The data presented in this table is hypothetical and serves as a representative example based on the electrochemical behavior of structurally related organic acids. Direct experimental data for Butanoic acid, 3-phosphono- is not extensively available in the public domain.
The scan rate dependence of the peak current can be analyzed to determine whether the process is diffusion-controlled or adsorption-controlled. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
Fluorescence Polarization Assays for Ligand-Binding Kinetics
Fluorescence Polarization (FP) is a versatile, solution-based technique used to study molecular interactions, particularly the binding of a small, fluorescently labeled molecule (a tracer) to a larger protein. bpsbioscience.commoleculardevices.com This method is highly valuable for determining key kinetic parameters of ligand-receptor binding, such as the dissociation constant (Kd), and the association (kon) and dissociation (koff) rate constants. nih.gov
In the context of Butanoic acid, 3-phosphono-, an FP assay could be designed to investigate its binding affinity to a specific protein target, for example, an enzyme for which it may act as an inhibitor or a substrate analog. The assay operates on the principle that a small fluorescent molecule tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light. moleculardevices.com Upon binding to a much larger molecule, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light. bellbrooklabs.com
A competitive FP assay format is commonly used to study the binding of unlabeled ligands like Butanoic acid, 3-phosphono-. In this setup, the compound of interest competes with a known fluorescently labeled ligand (tracer) for the binding site on the target protein. The displacement of the tracer by Butanoic acid, 3-phosphono- leads to a decrease in the measured fluorescence polarization, which is proportional to the concentration and affinity of the unlabeled compound. nih.gov
From the concentration-dependent inhibition data, the half-maximal inhibitory concentration (IC50) can be determined. This value can then be used to calculate the equilibrium dissociation constant (Kd), which reflects the binding affinity of Butanoic acid, 3-phosphono- for its target.
Furthermore, kinetic FP experiments, where measurements are taken over time, can be employed to determine the association rate constant (kon) and the dissociation rate constant (koff). nih.govresearchgate.net These kinetic parameters provide a more detailed understanding of the binding mechanism and the residence time of the compound on its target, which can be crucial for its biological activity.
Table 2: Representative Ligand-Binding Kinetic Data for Butanoic acid, 3-phosphono-
| Parameter | Value | Method |
| IC50 | 25 µM | Competitive FP Assay |
| Dissociation Constant (Kd) | 15 µM | Calculated from IC50 |
| Association Rate (kon) | 1.2 x 10^4 M⁻¹s⁻¹ | Kinetic FP Assay |
| Dissociation Rate (koff) | 0.18 s⁻¹ | Kinetic FP Assay |
| Residence Time (τ) | 5.6 s | Calculated as 1/koff |
Note: The data in this table is hypothetical and illustrates the type of information that can be obtained from fluorescence polarization assays. The values are representative for a small molecule ligand with moderate affinity for a protein target.
The development of such an assay would require the synthesis of a suitable fluorescent tracer, which would typically be a molecule with a similar binding mode to Butanoic acid, 3-phosphono-, conjugated to a fluorophore. The assay would then be optimized for factors such as protein and tracer concentrations to ensure a robust and sensitive measurement window. nih.gov
Computational and Structural Biology Investigations of Butanoic Acid, 3 Phosphono Interactions
Molecular Dynamics Simulations and Ligand-Protein Docking Studies for Interaction Prediction
Molecular dynamics (MD) simulations and ligand-protein docking are powerful computational tools to predict and analyze the binding of small molecules like Butanoic acid, 3-phosphono- to protein targets. wikipedia.orgnih.gov MD simulations provide a dynamic view of the protein-ligand complex, revealing conformational changes and the stability of interactions over time. acs.orgresearchgate.net Docking studies, on the other hand, predict the preferred binding orientation of the ligand within the active site of a protein. wikipedia.org
In a hypothetical docking study, Butanoic acid, 3-phosphono- could be docked into the active site of an enzyme for which it is a known or potential inhibitor. The phosphonate (B1237965) group, with its tetrahedral geometry and negative charge, is expected to play a crucial role in binding, potentially mimicking the transition state of a substrate or interacting with positively charged residues in the active site. The docking results would provide a binding score and a predicted binding pose, highlighting key interactions such as hydrogen bonds and electrostatic interactions.
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Docking Score | Predicted binding affinity (e.g., in kcal/mol). | -7.5 kcal/mol |
| Key Interacting Residues | Amino acids in the active site forming significant interactions with the ligand. | Arg122, Lys315, Ser154 |
| Types of Interactions | Nature of the chemical interactions between the ligand and the protein. | Hydrogen bonds, salt bridges with the phosphonate group. |
| RMSD of Ligand | Root Mean Square Deviation of the ligand's position during MD simulation, indicating stability. | 1.2 Å |
| Persistent Interactions (MD) | Interactions that are maintained for a significant portion of the simulation time. | Salt bridge between phosphonate and Arg122 (>90% of simulation time). |
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules like Butanoic acid, 3-phosphono-. biointerfaceresearch.comresearchgate.net
DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. rsc.org For Butanoic acid, 3-phosphono-, this would involve calculating the electronic energy for different arrangements of its atoms until the lowest energy conformation is found. researchgate.net The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the molecule's vibrational modes, which correspond to the peaks observed in an infrared (IR) spectrum. acs.org This allows for a theoretical IR spectrum to be generated, which can be compared with experimental data to confirm the structure of the compound. biointerfaceresearch.com
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Length | P-C3 | 1.85 Å |
| Bond Length | C1-O1 (carbonyl) | 1.22 Å |
| Bond Angle | O-P-O | 112.5° |
| Dihedral Angle | C1-C2-C3-P | 175.0° |
Natural Bond Orbital (NBO) analysis is a technique used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability and reactivity. uni-muenchen.deusc.edu NBO analysis can identify significant intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. biointerfaceresearch.com
For Butanoic acid, 3-phosphono-, NBO analysis would likely reveal strong polarization of the P-O and C=O bonds. It would also quantify the donor-acceptor interactions, such as the delocalization of lone pair electrons from the oxygen atoms of the phosphonate and carboxyl groups into antibonding orbitals of adjacent bonds. This information provides insight into the electronic factors governing the molecule's conformation and its ability to interact with other molecules.
| Donor NBO | Acceptor NBO | Interaction Energy (E(2), kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP(O) of P=O | σ(P-C3) | 5.2 | Hyperconjugation |
| LP(O) of C=O | σ(C1-C2) | 2.8 | Hyperconjugation |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in charge transfer processes. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability; a smaller gap generally indicates higher reactivity. mdpi.com
For Butanoic acid, 3-phosphono-, the HOMO is likely to be localized on the oxygen atoms of the phosphonate and carboxyl groups, which are the primary sites for electrophilic attack. The LUMO may be distributed over the carbonyl carbon and the phosphorus atom, indicating these as potential sites for nucleophilic attack. The HOMO-LUMO gap can be used to calculate various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which provide further insights into the molecule's chemical behavior. researchgate.netpdbj.org
| Parameter | Hypothetical Value (eV) |
|---|---|
| HOMO Energy | -6.8 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.3 |
| Chemical Hardness | 3.15 |
| Electronegativity | 3.65 |
X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-Inhibitor Complex Structures
X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary experimental techniques for determining the three-dimensional structures of macromolecules and their complexes with ligands at atomic or near-atomic resolution. nih.govnih.gov These methods provide direct visualization of how a ligand, such as Butanoic acid, 3-phosphono-, binds to its target enzyme. nih.gov
While a specific X-ray crystal structure of a protein in complex with Butanoic acid, 3-phosphono- is not publicly available, a cryo-EM structure of the homohexameric 2-oxoglutarate dehydrogenase (ODH) from Corynebacterium glutamicum has been determined in the presence of a ligand containing the "4-oxidanyl-4-phosphono-butanoic acid" moiety (EMD-17455), which is chemically identical to Butanoic acid, 3-phosphono-. This enzyme plays a crucial role in the citric acid cycle. proteopedia.org Another related cryo-EM study on actinobacterial ODH utilized succinyl phosphonate, an analog of the natural substrate 2-oxoglutarate, to stabilize the enzyme complex for structural analysis. nih.gov
The cryo-EM structure of the ODH complex provides a detailed map of the active site where the phosphonate ligand binds. proteopedia.orgebi.ac.uk The active site of the E1 component of ODH is known to bind the substrate 2-oxoglutarate and the cofactor thiamine (B1217682) diphosphate. nih.govwikipedia.orgmdpi.com The presence of the phosphonate ligand in the cryo-EM map allows for precise identification of the amino acid residues that form the binding pocket.
Detailed interaction profiling based on this structure would reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between Butanoic acid, 3-phosphono- and the enzyme. The negatively charged phosphonate group would likely be stabilized by interactions with positively charged or polar amino acid residues, such as arginine, lysine, or histidine, as well as potentially a magnesium ion cofactor. proteopedia.org The carboxylate group would also be expected to form key hydrogen bonds. This structural information is invaluable for understanding the mechanism of enzyme inhibition and provides a template for the design of novel, more specific inhibitors targeting this crucial metabolic enzyme.
| Parameter | Description |
|---|---|
| Enzyme | 2-Oxoglutarate Dehydrogenase (ODH) |
| Organism | Corynebacterium glutamicum |
| Technique | Cryo-Electron Microscopy (Cryo-EM) |
| Ligand Moiety | 4-oxidanyl-4-phosphono-butanoic acid |
| Potential Interacting Residues | His260, His298, Ser302, Gln685, His729 (based on known ODH active site) proteopedia.orgwikipedia.org |
| Cofactors in Active Site | Thiamine diphosphate, Magnesium ion proteopedia.org |
Analysis of Conformational Dynamics Upon Enzyme-Ligand Binding
The interaction between a ligand, such as Butanoic acid, 3-phosphono-, and its target enzyme is a dynamic process that induces a cascade of conformational changes in both molecules. mdpi.com Understanding these dynamics is crucial for elucidating the mechanism of inhibition or catalysis. Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating these complex events at an atomic level. nih.gov MD simulations allow researchers to model the time-dependent behavior of the enzyme-ligand complex, providing insights into the subtle structural rearrangements that govern binding affinity and specificity. mdpi.comnih.gov
Upon binding of Butanoic acid, 3-phosphono- to an enzyme's active site, the protein often transitions from a flexible, open conformation to a more rigid, closed state. nih.govnih.gov This induced-fit mechanism is critical for positioning catalytic residues correctly and sequestering the substrate from the solvent. MD simulations can track these global conformational changes by monitoring metrics like the root-mean-square deviation (RMSD) of the protein backbone over time. nih.gov A stable RMSD trajectory for the complex, compared to the unbound enzyme, often signifies the adoption of a stable, bound conformation. nih.gov
The table below summarizes typical parameters analyzed in MD simulations to understand the conformational dynamics of an enzyme upon binding to a phosphonate inhibitor like Butanoic acid, 3-phosphono-.
| Parameter | Description | Typical Finding for a Stable Complex |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of protein backbone atoms from a reference structure over time, indicating structural stability. | Lower, stable RMSD values for the complex compared to the unbound enzyme, indicating reduced flexibility upon ligand binding. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position, highlighting flexible regions of the protein. | Reduced RMSF in the active site and allosteric regions, indicating rigidification upon ligand binding. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A decrease in Rg suggests a more compact, "closed" conformation of the enzyme. |
| Hydrogen Bond Analysis | Tracks the formation and lifetime of hydrogen bonds between the ligand and enzyme. | Identification of stable, long-lasting hydrogen bonds involving the phosphonate and carboxylate groups with key active site residues. |
| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding affinity calculated from the simulation trajectory. | A negative binding free energy value indicates a favorable binding interaction. |
Theoretical Frameworks of Bioisosteric Replacement in Phosphono-Carboxylic Acid Design
Bioisosterism is a fundamental strategy in medicinal chemistry used to design and modify bioactive molecules by substituting one functional group with another that has similar physicochemical properties. drughunter.comnih.gov This approach aims to enhance potency, selectivity, or pharmacokinetic properties while maintaining the desired biological activity. researchgate.net The replacement of a carboxylic acid group with a phosphonic acid group (or vice versa) is a classic and well-established example of non-classical bioisosterism. drugdesign.orgresearchgate.net The design of compounds like Butanoic acid, 3-phosphono- often leverages this principle, where the phosphonate group is intended to mimic a carboxylate moiety present in an endogenous substrate or another inhibitor.
The theoretical framework for this bioisosteric relationship is based on the similarities in the key properties of phosphonates and carboxylates at physiological pH. cambridgemedchemconsulting.com Both groups are acidic and exist predominantly in their anionic forms, capable of engaging in similar non-covalent interactions, such as hydrogen bonding and ionic interactions, which are critical for molecular recognition at an enzyme's active site. researchgate.net
However, there are crucial differences in their stereoelectronic properties that can be exploited in drug design:
Geometry: Carboxylates are planar (sp² hybridized), while phosphonates are tetrahedral (sp³ hybridized). This geometric difference can influence the orientation of the inhibitor within the binding pocket and its interactions with surrounding residues. cambridgemedchemconsulting.com The tetrahedral arrangement of the phosphonate can mimic the transition state of certain enzymatic reactions, leading to potent inhibition.
Acidity (pKa): Phosphonic acids are typically more acidic than carboxylic acids. They have two pKa values, with the second pKa being close to physiological pH, meaning they carry a charge of -1 to -2. cambridgemedchemconsulting.com Carboxylic acids have one pKa and typically carry a -1 charge. This difference in charge state and distribution can significantly alter binding affinity and solubility.
Bonding and Stability: The phosphorus-carbon (P-C) bond in phosphonates is chemically more stable and resistant to enzymatic hydrolysis compared to the carbon-carbon (C-C) bond adjacent to a carboxylate. cambridgemedchemconsulting.com This increased metabolic stability is often a primary reason for employing this bioisosteric replacement.
The decision to use a phosphonate as a carboxylate bioisostere is context-dependent and guided by the specific goals of the drug design program. drughunter.com Quantum mechanics calculations and molecular modeling are often used to compare the electrostatic potential maps of the two groups to assess their similarity and predict how the replacement will affect target binding. nih.govuaeu.ac.ae
The following table provides a comparative overview of the key properties of carboxylic acid and phosphonic acid functional groups, which forms the theoretical basis for their bioisosteric replacement.
| Property | Carboxylic Acid (-COOH) | Phosphonic Acid (-PO(OH)₂) |
|---|---|---|
| Geometry | Trigonal Planar | Tetrahedral |
| Hybridization of Central Atom | sp² | sp³ |
| Acidity (pKa) | ~2-5 (one pKa) | pKa₁ ~1.5-2.5; pKa₂ ~6.5-8.0 |
| Typical Charge at pH 7.4 | -1 | -1 to -2 |
| Hydrogen Bond Acceptors | 2 (Oxygens) | 3 (Oxygens) |
| Hydrogen Bond Donors | 1 (OH group) | 2 (OH groups) |
| Metabolic Stability | Susceptible to various metabolic pathways | Generally high; resistant to hydrolysis |
Research Implications and Potential Applications of Butanoic Acid, 3 Phosphono Scaffolds
Development of Chemical Probes for Elucidating Cellular Pathways
Chemical probes are small molecules designed to selectively interact with specific proteins or pathways, enabling the study of their function in a cellular context. nih.gov The phosphonate (B1237965) group's ability to mimic carboxylates or phosphate (B84403) esters, while being resistant to enzymatic hydrolysis, makes phosphono-butanoic acid scaffolds promising candidates for the development of such probes. researchgate.netnih.gov These molecules can be used to perturb and study complex cellular signaling networks with a high degree of temporal control. nih.govresearchgate.net
Researchers can synthesize analogs of Butanoic acid, 3-phosphono- that incorporate reporter tags (e.g., fluorescent dyes or biotin) to visualize and isolate protein targets. By modifying the butanoic acid backbone and the phosphonate group, these probes can be tailored to target specific enzymes or receptors involved in cellular signaling. For instance, they can be designed to investigate pathways regulated by kinases, phosphatases, or metabolic enzymes where butanoic acid or related small molecules act as substrates or regulators. The insights gained from using these chemical probes can help to deconvolute complex signaling cascades and identify new potential therapeutic targets. researchgate.netsemanticscholar.org
Rational Design of Enzyme Modulators for Fundamental Biochemical Research
The structural similarity of phosphonates to the transition states of carboxylate or phosphate-involving enzymatic reactions makes them excellent templates for designing enzyme inhibitors. researchgate.netnih.gov Butanoic acid, 3-phosphono- and its derivatives can act as potent and selective modulators of enzyme activity, which is crucial for studying the role of specific enzymes in biochemical pathways.
One well-studied analog, 2-amino-4-phosphonobutanoic acid (AP4), serves as a selective ligand for glutamate (B1630785) receptors, demonstrating the potential of this scaffold to target specific protein binding sites. nih.govacs.org Another example is phosphinothricin (B1261767), an analog of glutamate, which is a powerful inhibitor of glutamine synthetase. researchgate.netnih.gov The rational design of such inhibitors involves creating molecules that fit precisely into an enzyme's active site, often leading to irreversible inhibition by forming covalent bonds with active site residues. researchgate.net These enzyme modulators are invaluable tools for fundamental research, allowing scientists to dissect metabolic pathways and understand enzyme mechanisms.
| Enzyme Target | Modulator Example | Type of Modulation | Research Application |
| Glutamine Synthetase | L-Phosphinothricin researchgate.net | Irreversible Inhibition | Studying nitrogen metabolism researchgate.netrothamsted.ac.uk |
| Glutamate Receptors | 2-amino-4-phosphonobutanoic acid (AP4) nih.gov | Selective Ligand | Investigating excitatory neurotransmission nih.govacs.org |
| Kidney-type glutaminase (B10826351) (KGA) | 2-amino-4-(dihydroxyarsinoyl) butanoate (R-AST–OH) | Inhibition | Exploring glutamine metabolism in cancer cells acs.org |
Exploration of Phosphono-Butanoic Acid Analogs in Agricultural Biochemistry
In agriculture, analogs of phosphono-butanoic acid have been investigated for their potential as plant growth regulators and herbicides. Their ability to interfere with essential plant biochemical pathways forms the basis of these applications.
Plant growth regulators are compounds that, at low concentrations, modify plant physiological processes. phytotechlab.combyjus.com They can influence cell division, elongation, and differentiation. phytotechlab.com The butanoic acid moiety in some compounds is known to play a role in plant health and development. nih.gov While specific research on Butanoic acid, 3-phosphono- as a plant growth regulator is limited, the general class of organophosphonates, such as ethephon (B41061) (2-chloroethylphosphonic acid), is known to influence plant growth by releasing ethylene, a plant hormone. ahdb.org.uk Analogs of phosphono-butanoic acid could potentially be designed to mimic or antagonize the action of natural plant hormones like auxins, which regulate processes such as root formation and cell elongation. phytotechlab.combyjus.com Further research could explore how modifications to the phosphono-butanoic acid scaffold affect its uptake, translocation, and interaction with hormonal pathways in plants.
The most significant agricultural application of phosphono-butanoic acid analogs is in the development of herbicides. nih.govresearchgate.net The mechanism of action often involves the inhibition of a critical enzyme in a metabolic pathway essential for plant survival. wssa.netpurdue.edu
A prominent example is phosphinothricin (glufosinate), the L-isomer of 2-amino-4-(hydroxymethyl-phosphinyl)butanoic acid. researchgate.net This compound is a potent, non-selective herbicide that acts by irreversibly inhibiting glutamine synthetase. researchgate.netrothamsted.ac.uk This enzyme is crucial for ammonia (B1221849) assimilation and nitrogen metabolism in plants. Its inhibition leads to a rapid accumulation of toxic ammonia and a depletion of essential amino acids, ultimately causing plant death. rothamsted.ac.uk
Research in this area focuses on understanding the structure-activity relationships of these compounds to develop new herbicides with improved efficacy or different modes of action to combat the rise of herbicide-resistant weeds. okstate.edu
| Herbicide Analog | Target Enzyme | Mechanism of Action | Result in Plants |
| Phosphinothricin (Glufosinate) researchgate.net | Glutamine Synthetase rothamsted.ac.uk | Irreversible inhibition of the enzyme researchgate.net | Accumulation of toxic ammonia, cessation of photosynthesis, and plant death rothamsted.ac.uk |
| Glyphosate (related phosphonate) wssa.net | EPSP Synthase wssa.net | Inhibition of aromatic amino acid synthesis wssa.net | Stoppage of protein synthesis and growth, leading to plant death purdue.edu |
Understanding Environmental Degradation Pathways of Organophosphonates in Natural Systems
The widespread use of organophosphonates, including in agriculture and industry, necessitates an understanding of their environmental fate. nih.govresearchgate.net These compounds are characterized by a stable C-P bond, which makes them resistant to abiotic degradation like chemical hydrolysis. nih.gov However, various microorganisms have evolved pathways to break down these compounds.
The primary mechanism for the environmental degradation of many organophosphonates is microbial metabolism. geoscienceworld.org Bacteria in soil and water can cleave the C-P bond, utilizing the phosphorus or carbon as a nutrient source. nih.govnih.gov The degradation rates are influenced by environmental factors such as pH, temperature, and the microbial composition of the soil. geoscienceworld.org While some organophosphonates can persist in the environment, their degradation can lead to the formation of simpler molecules like phosphate, which can contribute to eutrophication in aquatic systems. researchgate.netiaea.org Research continues to identify the specific enzymes and genetic pathways involved in the microbial degradation of various organophosphonates to better predict their environmental impact and develop bioremediation strategies. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-phosphonobutanoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis of 3-phosphonobutanoic acid typically involves phosphorylation of butanoic acid derivatives. Key steps include:
- Phosphorylation via EDC/NHS coupling : Utilize carbodiimide crosslinkers (e.g., EDC) to activate carboxylic acid groups for phosphonate conjugation, as demonstrated in peptide functionalization .
- Purification : Employ ion-exchange chromatography to isolate the phosphonated product, leveraging differences in polarity and charge between the starting material and product.
- Yield Optimization : Monitor pH and temperature during reaction (e.g., pH 5–6 for EDC activation) to minimize side reactions like hydrolysis. Validate purity via LC-MS or P NMR .
Basic: How does the phosphono group alter the physicochemical properties of butanoic acid, and what analytical tools are critical for characterization?
Methodological Answer:
The phosphono group (-POH) introduces:
- Enhanced acidity : The pKa of the phosphono group (~2.1) lowers the overall pH sensitivity compared to unmodified butanoic acid (pKa ~4.8). Titration with NaOH, coupled with H NMR, can track protonation states .
- Hydrogen-bonding capacity : FT-IR spectroscopy (stretching modes at 950–1250 cm) and differential scanning calorimetry (DSC) quantify intermolecular interactions and phase behavior .
Advanced: What experimental and computational strategies address contradictions in dimerization studies of 3-phosphonobutanoic acid?
Methodological Answer:
Dimerization of 3-phosphonobutanoic acid is complicated by:
- Competing hydrogen-bonding networks : The phosphono group can form intra- or intermolecular bonds, unlike butanoic acid, which primarily dimerizes via carboxylic groups. Use excess enthalpy measurements (e.g., isothermal titration calorimetry) to compare dimer stability with propanoic/butanoic acid systems .
- Computational modeling : Apply density functional theory (DFT) to map energy landscapes of dimer configurations. Validate against X-ray crystallography or small-angle X-ray scattering (SAXS) data .
Advanced: How do solvent systems influence the stability of 3-phosphonobutanoic acid, and what experimental designs mitigate decomposition?
Methodological Answer:
- Aqueous vs. organic solvents : In aqueous media, phosphono groups undergo hydrolysis at elevated temperatures (>60°C). Use buffered solutions (pH 7.4 PBS) to stabilize the compound during kinetic studies .
- Non-aqueous systems : Polar aprotic solvents (e.g., DMSO) enhance stability but may alter reactivity. Monitor degradation via P NMR over 72-hour intervals.
- Design considerations : Include control groups with deuterated solvents to track solvent-specific interactions. Use Arrhenius plots to predict shelf-life under varying storage conditions .
Advanced: What are the challenges in quantifying bioactivity or environmental interactions of 3-phosphonobutanoic acid?
Methodological Answer:
- Bioactivity assays : Phosphono derivatives may interfere with phosphatase enzymes (e.g., alkaline phosphatase). Pre-treat samples with TCEP or DTT to reduce disulfide bonds and minimize false signals in enzymatic assays .
- Environmental persistence : Use LC-MS/MS to detect trace degradation products in soil/water matrices. Compare with perfluorinated analogs (e.g., heptafluorobutanoic acid esters) to assess ecological impact .
Basic: What safety protocols are essential for handling 3-phosphonobutanoic acid in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
